REACTION_SMILES
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[C:1]([O:2][C:5]12[CH2:6][CH:7]3[CH2:8][CH:9]([CH2:10][CH:11]([CH2:12]1)[CH2:13]3)[CH2:14]2)(=[O:3])[CH3:4].[CH2:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1.[CH3:26][O:27][c:28]1[cH:29][cH:30][c:31](-[c:34]2[cH:35][c:36]3[cH:37][cH:38][c:39]([C:44](=[O:45])[O:46][CH3:47])[cH:40][c:41]3[cH:42][cH:43]2)[cH:32][cH:33]1.[CH3:48][CH2:49][OH:50].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[C:5]12([c:29]3[c:28]([O:27][CH3:26])[cH:33][cH:32][c:31](-[c:34]4[cH:35][c:36]5[cH:37][cH:38][c:39]([C:44](=[O:45])[O:46][CH3:47])[cH:40][c:41]5[cH:42][cH:43]4)[cH:30]3)[CH2:6][CH:7]3[CH2:8][CH:9]([CH2:10][CH:11]([CH2:12]1)[CH2:13]3)[CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2cc(-c3ccc(OC)cc3)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2cc(-c3ccc(OC)c(C45CC6CC(CC(C6)C4)C5)c3)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |